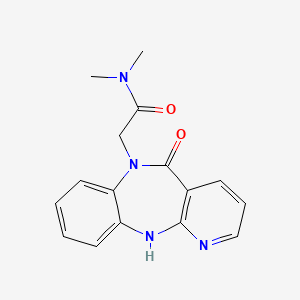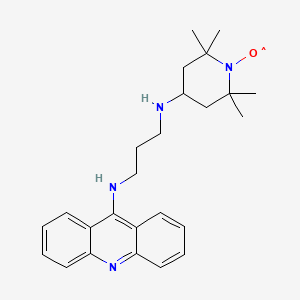
(4-Acetamido-3-aminophenyl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 401117 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in biological processes and its potential therapeutic benefits.
Méthodes De Préparation
The synthesis of NSC 401117 involves several steps, typically starting with the preparation of precursor molecules. The synthetic routes often include:
Condensation Reactions: These are used to form the core structure of the compound.
Oxidation and Reduction Reactions: These reactions are employed to introduce or modify functional groups.
Purification Steps: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial production methods for NSC 401117 may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. Parameters such as temperature, pressure, and pH are meticulously monitored.
Analyse Des Réactions Chimiques
NSC 401117 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Applications De Recherche Scientifique
NSC 401117 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: It is studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the synthesis of other compounds and materials.
Mécanisme D'action
The mechanism of action of NSC 401117 involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These pathways can lead to changes in cell function, such as apoptosis or cell proliferation.
Comparaison Avec Des Composés Similaires
NSC 401117 can be compared to other compounds with similar structures or functions. Some similar compounds include:
NSC 401118: Shares a similar core structure but differs in functional groups.
NSC 401119: Has a similar mechanism of action but different pharmacokinetic properties.
The uniqueness of NSC 401117 lies in its specific interactions with molecular targets and its potential therapeutic applications, which may differ from those of similar compounds.
Propriétés
Numéro CAS |
7474-93-3 |
|---|---|
Formule moléculaire |
C10H12N2O3 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
(4-acetamido-3-aminophenyl) acetate |
InChI |
InChI=1S/C10H12N2O3/c1-6(13)12-10-4-3-8(5-9(10)11)15-7(2)14/h3-5H,11H2,1-2H3,(H,12,13) |
Clé InChI |
QGBGOSSOLJEGND-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)OC(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)





